![molecular formula C7H2Cl2F2O2 B6321320 3,4-Dichloro-2,5-difluorobenzoic acid CAS No. 191873-28-6](/img/structure/B6321320.png)
3,4-Dichloro-2,5-difluorobenzoic acid
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Overview
Description
3,4-Dichloro-2,5-difluorobenzoic acid (DCFDA) is a commonly used fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It is a small, water-soluble molecule that has been used in a variety of studies to measure oxidative stress in cells, tissues, and organisms. DCFDA is a member of the aryl fluorophores, which are molecules that absorb light in the visible spectrum and emit light of a different wavelength. The fluorescence of DCFDA is used to detect and quantify ROS in a variety of biological systems.
Mechanism of Action
3,4-Dichloro-2,5-difluorobenzoic acid is a fluorescent probe that is used to detect and quantify ROS in a variety of biological systems. When exposed to ROS, this compound undergoes a chemical reaction in which the fluorophore is oxidized and emits light at a different wavelength. This light is detected and used to measure the amount of ROS present in a sample.
Biochemical and Physiological Effects
This compound is used to detect and quantify ROS in a variety of biological systems. ROS are molecules that are highly reactive and can cause damage to cells, tissues, and organisms. ROS can cause oxidative damage to DNA, proteins, and lipids, and can also lead to inflammation, cell death, and other physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,4-Dichloro-2,5-difluorobenzoic acid in lab experiments is its ability to detect and quantify ROS in a variety of biological systems. Additionally, this compound is a small, water-soluble molecule that is relatively easy to synthesize and use in experiments. However, there are some limitations to the use of this compound. For example, it is not very sensitive, and can only detect ROS in the nanomolar range. Additionally, this compound is not very specific and can react with other molecules, leading to false positives.
Future Directions
There are many potential future directions for the use of 3,4-Dichloro-2,5-difluorobenzoic acid. For example, this compound could be used to study the effects of environmental pollutants on cells, tissues, and organisms. Additionally, this compound could be used to study the effects of drugs, toxins, and other compounds on cells. Furthermore, this compound could be used to study the effects of exercise and aging on cells. Finally, this compound could be used to study the effects of oxidative stress on cell metabolism and function.
Synthesis Methods
3,4-Dichloro-2,5-difluorobenzoic acid is synthesized by the reaction of 4-chloro-2,5-difluorobenzoic acid with 3-chloro-2,5-difluorobenzoic acid in the presence of a base. This reaction is carried out in an aqueous solution at a temperature of approximately 80°C. The reaction yields this compound in a yield of approximately 90%.
Scientific Research Applications
3,4-Dichloro-2,5-difluorobenzoic acid is used in a variety of scientific research applications. It has been used to measure oxidative stress in cells, tissues, and organisms, as well as to study the effects of oxidative stress on cell function and metabolism. It has also been used to measure the effects of drugs, toxins, and other compounds on cells. Additionally, this compound has been used to study the effects of exercise on cells, as well as to study the effects of aging on cells.
properties
IUPAC Name |
3,4-dichloro-2,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLHWWHJPZNSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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